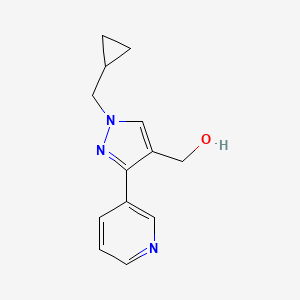![molecular formula C10H15ClF3NO2 B1482704 2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one CAS No. 2098106-98-8](/img/structure/B1482704.png)
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one
Vue d'ensemble
Description
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one (2CP1-TFMP) is a synthetic compound that has recently been studied in laboratory experiments. 2CP1-TFMP is a fluorinated analog of 2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one (2CP1-TFMP), which is a piperidine-based compound. This compound has been studied for its potential use in various scientific research applications, such as drug design, drug delivery, and drug metabolism.
Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for testing and quality control . Its structural specificity makes it valuable for developing assays that measure the presence and concentration of similar compounds in drug formulations.
Medicinal Chemistry
In medicinal chemistry, it serves as a precursor for synthesizing potential therapeutic agents. The trifluoromethyl group and the piperidine ring are common motifs in drugs that target central nervous system disorders .
Biological Studies
The compound’s ability to act as a bioactive molecule makes it a candidate for biological studies, particularly in understanding ligand-receptor interactions within the body .
Chemical Synthesis
It is used in chemical synthesis to create complex molecules. The presence of multiple functional groups allows for selective reactions that can lead to a variety of end products .
Analytical Benchmarking
Due to its unique chemical structure, it can be used as a benchmark in analytical chemistry to develop new methods for compound detection and quantification .
Neuropharmacology
The compound’s structure suggests potential use in neuropharmacology as a modulator of neurotransmitter systems, which could lead to new treatments for neurological conditions .
Agrochemical Research
In agrochemical research, such compounds can be modified to create new pesticides or herbicides . The chloro and hydroxy groups offer sites for further chemical modifications .
Material Science
Lastly, in material science, this compound could be investigated for its potential in creating novel polymers with unique properties due to the presence of the piperidine ring and other functional groups .
Propriétés
IUPAC Name |
2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(16)15-5-3-9(17,4-6-15)10(12,13)14/h7,17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXRKQIWRDEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















